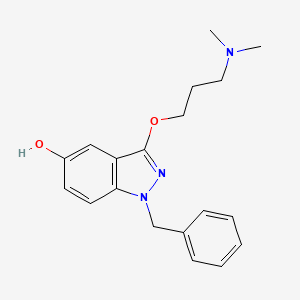

5-Hydroxybenzydamine

CAS No.:

Cat. No.: VC17985411

Molecular Formula: C19H23N3O2

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H23N3O2 |

|---|---|

| Molecular Weight | 325.4 g/mol |

| IUPAC Name | 1-benzyl-3-[3-(dimethylamino)propoxy]indazol-5-ol |

| Standard InChI | InChI=1S/C19H23N3O2/c1-21(2)11-6-12-24-19-17-13-16(23)9-10-18(17)22(20-19)14-15-7-4-3-5-8-15/h3-5,7-10,13,23H,6,11-12,14H2,1-2H3 |

| Standard InChI Key | FSSMXPZYIVVKOO-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CCCOC1=NN(C2=C1C=C(C=C2)O)CC3=CC=CC=C3 |

Introduction

Overview of Key Findings

5-Hydroxybenzydamine, a hydroxylated derivative of the non-steroidal anti-inflammatory drug (NSAID) benzydamine, has emerged as a compound of interest in pharmaceutical research due to its potential role as a metabolite or impurity in benzydamine formulations. While direct literature on 5-hydroxybenzydamine remains limited, its structural analogs, such as 5-benzyl benzydamine, provide critical insights into its synthesis pathways and pharmacological behavior . This report synthesizes available data from patents, pharmacokinetic studies, and chemical analyses to elucidate the compound’s properties, synthesis challenges, and implications for drug quality control.

Structural and Functional Characteristics of 5-Hydroxybenzydamine

Chemical Identity and Relationship to Benzydamine

Synthesis and Analytical Challenges

Synthetic Pathways

-

Esterification: Reaction with iodomethane in polar solvents to form methyl esters.

-

Cyanoethylation: Use of benzene acetonitrile and potassium tert-butoxide in DMF for side-chain elongation.

-

Oxidation and Reduction: Hydrogen peroxide oxidation followed by triethylsilane-mediated reduction to stabilize intermediates.

-

Final Alkylation: Introduction of the dimethylaminopropyl group via NaH-mediated coupling .

Adapting this pathway for 5-hydroxybenzydamine would require selective hydroxylation, likely through electrophilic aromatic substitution or late-stage oxidation.

Table 1: Comparative Reaction Conditions for Benzydamine Analogs

Metabolic and Pharmacokinetic Considerations

In Vitro Metabolism

While no direct data exist for 5-hydroxybenzydamine, studies on benzydamine’s pharmacokinetics reveal extensive hepatic metabolism via CYP3A4, leading to N-demethylation and sulfoxidation . Hydroxylation typically occurs at positions ortho or para to existing substituents, suggesting CYP2D6 or CYP2C19 involvement for 5-hydroxy formation.

Plasma Exposure and Half-Life

Benzydamine’s major circulating metabolite, sulfinylarbidol (M6-1), exhibits a prolonged half-life (25.0 h) due to reduced hepatic clearance . If 5-hydroxybenzydamine undergoes similar conjugation (e.g., glucuronidation), its elimination half-life could exceed 24 hours, necessitating dose adjustments in renal impairment.

Regulatory and Quality Control Aspects

Analytical Techniques

-

High-Resolution Mass Spectrometry (HRMS): Differentiation of hydroxylated vs. benzylated isomers.

-

Nuclear Magnetic Resonance (NMR): Confirmation of hydroxyl group position via coupling patterns in the aromatic region.

Future Research Directions

Preclinical Studies

-

Toxicological Screening: Assess hepatotoxicity risks associated with reactive quinone intermediates from 5-hydroxybenzydamine oxidation.

-

Target Engagement: Evaluate affinity for cyclooxygenase (COX) isoforms compared to benzydamine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume